molecular formula C21H17F4N3O2 B11072830 C21H17F4N3O2

C21H17F4N3O2

Cat. No.: B11072830
M. Wt: 419.4 g/mol
InChI Key: RASNOJDOUWQTMT-UHFFFAOYSA-N
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Description

This compound is characterized by its complex structure, which includes a piperidine ring, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-{[3-(trifluoromethyl)phenyl]carbonyl}piperidine typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

  • Formation of the Piperidine Ring: : The piperidine ring is typically formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

  • Final Coupling: : The final step involves coupling the oxadiazole and piperidine intermediates, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorinated aromatic rings and oxadiazole moiety are of interest for their interactions with biological targets.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The fluorophenyl and oxadiazole groups can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{[3-(trifluoromethyl)phenyl]carbonyl}piperidine: Similar structure but with a chlorine atom instead of fluorine.

    2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-{[3-(trifluoromethyl)phenyl]carbonyl}piperidine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of multiple fluorine atoms in 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-{[3-(trifluoromethyl)phenyl]carbonyl}piperidine enhances its chemical stability and lipophilicity, making it unique compared to its halogenated analogs. These properties can lead to improved performance in various applications, such as drug development and material science.

Properties

Molecular Formula

C21H17F4N3O2

Molecular Weight

419.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C21H17F4N3O2/c22-14-7-5-12(6-8-14)17-16-18(27-10-2-9-26(17)27)20(30)28(19(16)29)15-4-1-3-13(11-15)21(23,24)25/h1,3-8,11,16-18H,2,9-10H2

InChI Key

RASNOJDOUWQTMT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)F

Origin of Product

United States

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